molecular formula C12H10O4 B7894919 Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol

Cat. No.: B7894919
M. Wt: 218.20 g/mol
InChI Key: MGUNGYMZVRXYGF-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of a benzodioxole ring fused with a furan ring, connected through a methanol group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol typically involves the reaction of benzo[d][1,3]dioxole with furan-2-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in ethanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzo[d][1,3]dioxol-5-yl(furan-2-yl)carboxylic acid.

    Reduction: Formation of benzo[d][1,3]dioxol-5-yl(furan-2-yl)methane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.

Biological Activity

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural combination of a benzo[d][1,3]dioxole and a furan moiety. The molecular formula is C12H10O4C_{12}H_{10}O_4 with a molecular weight of approximately 218.21 g/mol. This structural arrangement contributes to its distinctive chemical reactivity and biological activity profile.

The biological effects of this compound are primarily attributed to its interactions with various molecular targets in biological systems. It has been shown to inhibit specific enzymes and receptors involved in inflammatory and cancer pathways. For instance, studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that derivatives of benzo[d][1,3]dioxole structures, similar to this compound, demonstrate significant anticancer properties. For example, compounds containing benzo[d][1,3]dioxole moieties have shown promising results against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values in the micromolar range .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. This is particularly relevant for developing new antibiotics.

Anticancer Studies

One notable study explored the synthesis of bis-benzo[d][1,3]dioxol-5-yl derivatives that exhibited strong anticancer activity. The synthesized compounds were tested for their cytotoxic effects on cancer cells. The results demonstrated that these derivatives had lower IC50 values compared to standard drugs like doxorubicin, indicating their potential as effective anticancer agents .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various target proteins associated with cancer and inflammation. These studies suggest that the compound can effectively bind to active sites on enzymes involved in tumor progression and inflammatory responses.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Benzo[b]furanContains a furan ring but lacks the dioxole structureKnown for distinct fluorescence properties
BenzodioxoleSimilar dioxole structure but without the furan attachmentExhibits strong electron-donating characteristics
Furan derivativesVarious substitutions on the furan ringBroad range of biological activities depending on substitutions

The unique combination of structural features in this compound sets it apart from other related compounds, enhancing its potential therapeutic applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-12(10-2-1-5-14-10)8-3-4-9-11(6-8)16-7-15-9/h1-6,12-13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUNGYMZVRXYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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